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Abstract
This technical guide provides a comprehensive overview of 1-allylcyclohexanol, a tertiary

alcohol of significant interest in organic synthesis. The document delves into the historical

discovery of this compound, detailing its first reported synthesis. A thorough examination of the

primary synthetic routes, with a particular focus on the Grignard reaction, is presented,

including a detailed, step-by-step experimental protocol. Furthermore, this guide offers a

complete spectroscopic characterization of 1-allylcyclohexanol, featuring an analysis of its

Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS)

data. This guide is intended to be a valuable resource for researchers and professionals in the

fields of chemistry and drug development, providing both foundational knowledge and practical

insights into the synthesis and properties of 1-allylcyclohexanol.

Introduction and Historical Context
The development of organometallic chemistry in the late 19th and early 20th centuries

revolutionized the field of organic synthesis, enabling the formation of carbon-carbon bonds

with unprecedented efficiency. The pioneering work of chemists such as Philippe Barbier and

his student Victor Grignard laid the groundwork for the synthesis of a vast array of organic

molecules, including tertiary alcohols.
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While the exact first synthesis of 1-allylcyclohexanol is not definitively documented in readily

available literature, early explorations into the reactions of organomagnesium halides with

cyclic ketones likely led to its creation. A significant early report that includes the synthesis of

related tertiary alcohols from cyclohexanone is the 1913 publication by Paul Rabe and Rudolf

Pasternack in Berichte der deutschen chemischen Gesellschaft. Their work on the synthesis of

cinchonin-abbauprodukte (cinchonine degradation products) involved the reaction of various

Grignard reagents with cyclic ketones, establishing a methodological foundation for the

synthesis of compounds like 1-allylcyclohexanol.

The core transformation leading to 1-allylcyclohexanol is the nucleophilic addition of an allyl

group to the carbonyl carbon of cyclohexanone. This reaction can be achieved through several

classic organometallic reactions, with the Grignard reaction being the most prominent and

widely utilized method.

Synthetic Methodologies
The synthesis of 1-allylcyclohexanol primarily relies on the allylation of cyclohexanone.

Several organometallic reactions can be employed for this purpose, each with its own set of

advantages and mechanistic nuances.

The Grignard Reaction: The Workhorse of Allylation
The Grignard reaction, discovered by Victor Grignard in 1900, is the most common and

versatile method for the synthesis of 1-allylcyclohexanol.[1] It involves the preparation of an

allylmagnesium halide (a Grignard reagent), which then acts as a potent nucleophile, attacking

the electrophilic carbonyl carbon of cyclohexanone.

Causality Behind Experimental Choices:

Reagent Purity and Anhydrous Conditions: Grignard reagents are highly reactive and are

strong bases. They react readily with protic solvents, such as water and alcohols, which

would quench the reagent and prevent the desired reaction with the ketone. Therefore, all

glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or

tetrahydrofuran) must be used throughout the procedure.

Initiation of Grignard Reagent Formation: The reaction between magnesium metal and an

alkyl or allyl halide can sometimes be slow to initiate due to a passivating layer of
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magnesium oxide on the metal surface. A small crystal of iodine is often added to activate

the magnesium surface. The iodine etches the oxide layer, exposing fresh magnesium to the

halide.

Solvent Choice: Diethyl ether is a common solvent for Grignard reactions as it is relatively

inert and effectively solvates the magnesium cation of the Grignard reagent, stabilizing it.

Tetrahydrofuran (THF) can also be used and is sometimes preferred for its higher boiling

point and better solvating ability, which can be beneficial for less reactive halides.

Work-up Procedure: The initial product of the Grignard reaction is a magnesium alkoxide

salt. A careful work-up with a weak acid, such as a saturated aqueous solution of ammonium

chloride, is necessary to protonate the alkoxide to the desired alcohol and to quench any

unreacted Grignard reagent. Using a strong acid could lead to side reactions, such as

dehydration of the tertiary alcohol.

Reaction Mechanism:

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and

its subsequent nucleophilic addition to the carbonyl compound.
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Step 1: Formation of Allylmagnesium Bromide

Step 2: Nucleophilic Addition to Cyclohexanone

CH₂=CHCH₂Br
(Allyl Bromide)

CH₂=CHCH₂MgBr
(Allylmagnesium Bromide) + Mg

Mg
(Magnesium)

Dry Ether

Magnesium Alkoxide
Intermediate

 + Cyclohexanone

Cyclohexanone

1-Allylcyclohexanol
Work-up

H₃O⁺

(Aqueous Work-up)

Click to download full resolution via product page

Figure 1: Overall workflow of the Grignard synthesis of 1-Allylcyclohexanol.

The Barbier Reaction: An In Situ Alternative
The Barbier reaction, a precursor to the Grignard reaction, offers a one-pot approach to the

synthesis of 1-allylcyclohexanol. In this method, the alkyl halide, the carbonyl compound, and

the metal (typically magnesium, zinc, or indium) are all mixed together.[2] The organometallic

reagent is generated in situ and immediately reacts with the carbonyl substrate.

Causality Behind Experimental Choices:
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One-Pot Procedure: The primary advantage of the Barbier reaction is its operational

simplicity. By combining all reactants at once, it avoids the separate step of pre-forming the

organometallic reagent.

Metal Choice: While magnesium can be used, other metals like zinc and indium are often

employed in Barbier reactions, sometimes allowing for the reaction to be conducted in the

presence of small amounts of water, making it a "greener" alternative.[3]

Reactivity Control: The in situ generation of the reactive organometallic species at a low

concentration can sometimes minimize side reactions that might occur with a pre-formed,

highly concentrated Grignard reagent.

The Reformatsky Reaction: A Milder Approach
The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl

compound in the presence of zinc metal to form a β-hydroxy ester.[4][5] While not the most

direct route to 1-allylcyclohexanol, a modified Reformatsky-type reaction using an allyl halide

could be envisioned. The organozinc reagent formed from the allyl halide is generally less

basic than the corresponding Grignard reagent, which can be advantageous when working with

base-sensitive substrates.

Detailed Experimental Protocol: Grignard Synthesis
of 1-Allylcyclohexanol
This section provides a detailed, step-by-step protocol for the synthesis of 1-allylcyclohexanol
via the Grignard reaction.

Materials and Equipment:

Three-necked round-bottom flask (250 mL)

Dropping funnel (100 mL)

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle or oil bath

Ice bath

Separatory funnel (250 mL)

Standard laboratory glassware

Magnesium turnings

Iodine crystal

Allyl bromide

Cyclohexanone

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram:
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1. Setup and Reagent Preparation
- Assemble dry glassware

- Add Mg turnings and a crystal of I₂ to the flask

2. Grignard Reagent Formation
- Prepare a solution of allyl bromide in anhydrous ether in the dropping funnel

- Add a small amount to initiate the reaction
- Add the remaining solution dropwise

3. Reaction with Cyclohexanone
- Prepare a solution of cyclohexanone in anhydrous ether

- Cool the Grignard reagent to 0°C
- Add the cyclohexanone solution dropwise

4. Reaction Work-up
- Quench the reaction with saturated NH₄Cl solution

- Transfer to a separatory funnel

5. Extraction and Washing
- Separate the layers

- Extract the aqueous layer with ether
- Wash the combined organic layers with NaHCO₃ and brine

6. Drying and Solvent Removal
- Dry the organic layer over MgSO₄

- Filter and remove the solvent by rotary evaporation

7. Purification
- Purify the crude product by vacuum distillation

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for the Grignard synthesis.
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Procedure:

Preparation of the Grignard Reagent: a. Assemble a dry 250 mL three-necked round-bottom

flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. All

glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or

protected with drying tubes. b. Place magnesium turnings (1.1 equivalents) and a small

crystal of iodine in the flask. c. In the dropping funnel, prepare a solution of allyl bromide (1.0

equivalent) in anhydrous diethyl ether (50 mL). d. Add a small portion (approximately 5 mL)

of the allyl bromide solution to the magnesium turnings. The brownish color of the iodine

should disappear, and gentle refluxing of the ether should indicate the initiation of the

reaction. If the reaction does not start, gentle warming with a heat gun may be necessary. e.

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate

that maintains a gentle reflux. f. After the addition is complete, continue stirring the mixture at

room temperature for an additional 30 minutes to ensure complete formation of the

allylmagnesium bromide.

Reaction with Cyclohexanone: a. Prepare a solution of cyclohexanone (1.0 equivalent) in

anhydrous diethyl ether (30 mL). b. Cool the freshly prepared Grignard reagent in an ice bath

to 0°C. c. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0°C.

An exothermic reaction will occur. Maintain the temperature below 10°C. d. After the addition

is complete, remove the ice bath and allow the reaction mixture to stir at room temperature

for 1 hour.

Work-up and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and

carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench

the reaction and any unreacted Grignard reagent. A white precipitate will form. c. Transfer

the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the

organic material. d. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30

mL). e. Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution (50 mL) and then with brine (50 mL). f. Dry the organic layer over anhydrous

magnesium sulfate or sodium sulfate. g. Filter the drying agent and remove the solvent

under reduced pressure using a rotary evaporator. h. Purify the resulting crude oil by vacuum

distillation to obtain pure 1-allylcyclohexanol.
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Physicochemical and Spectroscopic
Characterization
Physical Properties
The key physical properties of 1-allylcyclohexanol are summarized in the table below.

Property Value Reference

CAS Number 1123-34-8 [6][7]

Molecular Formula C₉H₁₆O [6][7]

Molecular Weight 140.22 g/mol [6][7]

Boiling Point ~190 °C (estimated) [6][8]

Density ~0.9341 g/cm³ [6][8]

Spectroscopic Data
The structural elucidation of 1-allylcyclohexanol is confirmed through various spectroscopic

techniques.

4.2.1 Infrared (IR) Spectroscopy

The IR spectrum of 1-allylcyclohexanol displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretch (intermolecular

hydrogen bonding)

~3075 Medium =C-H stretch (alkene)

2930, 2855 Strong
C-H stretch (alkane, cyclohexyl

ring)

~1640 Medium C=C stretch (alkene)

~1150 Strong C-O stretch (tertiary alcohol)

~910 Strong
=C-H bend (out-of-plane,

monosubstituted alkene)

Interpretation: The broad absorption around 3400 cm⁻¹ is a definitive indication of the hydroxyl

group. The peaks at ~3075 cm⁻¹ and ~1640 cm⁻¹ confirm the presence of the allyl group's

double bond. The strong absorptions in the 2850-2930 cm⁻¹ range are characteristic of the C-H

bonds in the cyclohexyl ring.

4.2.2 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.9 ddt 1H -CH=CH₂

~5.1 m 2H -CH=CH₂

~2.2 d 2H -CH₂-CH=CH₂

~1.6-1.2 m 10H Cyclohexyl protons

~1.1 s 1H -OH
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Interpretation: The downfield multiplet around 5.9 ppm is characteristic of the internal vinyl

proton of the allyl group, split by the two terminal vinyl protons and the adjacent methylene

protons. The multiplet around 5.1 ppm corresponds to the two terminal vinyl protons. The

doublet at approximately 2.2 ppm is assigned to the methylene protons adjacent to the double

bond. The complex multiplet between 1.2 and 1.6 ppm represents the ten protons of the

cyclohexyl ring. A broad singlet, which may be exchangeable with D₂O, appears for the

hydroxyl proton.

4.2.3 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

Chemical Shift (δ, ppm) Assignment

~135 -CH=CH₂

~118 -CH=CH₂

~71 C-OH (quaternary)

~48 -CH₂-CH=CH₂

~38 Cyclohexyl C2, C6

~26 Cyclohexyl C4

~22 Cyclohexyl C3, C5

Interpretation: The peaks at ~135 ppm and ~118 ppm correspond to the sp² hybridized carbons

of the alkene. The quaternary carbon attached to the hydroxyl group appears around 71 ppm.

The remaining peaks in the upfield region are assigned to the sp³ hybridized carbons of the

allyl methylene group and the cyclohexyl ring.

4.2.4 Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Interpretation

140 [M]⁺ (Molecular ion)

122 [M - H₂O]⁺

99 [M - C₃H₅]⁺ (Loss of allyl group)

81 [C₆H₉]⁺

41 [C₃H₅]⁺ (Allyl cation)

Interpretation: The molecular ion peak at m/z 140 confirms the molecular weight of 1-
allylcyclohexanol. A common fragmentation pathway for alcohols is the loss of a water

molecule, giving rise to the peak at m/z 122. The loss of the allyl group (mass 41) results in the

peak at m/z 99. The base peak is often observed at m/z 41, corresponding to the stable allyl

cation.

Applications and Future Outlook
1-Allylcyclohexanol serves as a valuable intermediate in organic synthesis.[9] The presence

of both a hydroxyl group and a double bond allows for a variety of subsequent chemical

transformations. The hydroxyl group can be derivatized or used as a directing group, while the

alkene can undergo addition reactions, oxidation, or metathesis. These functionalities make 1-
allylcyclohexanol a useful building block for the synthesis of more complex molecules,

including natural products and pharmacologically active compounds.

The continued development of stereoselective allylation reactions will undoubtedly expand the

utility of chiral derivatives of 1-allylcyclohexanol in asymmetric synthesis. Furthermore, its

potential use in the fragrance and flavor industry, as well as in materials science, remains an

area for further exploration.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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